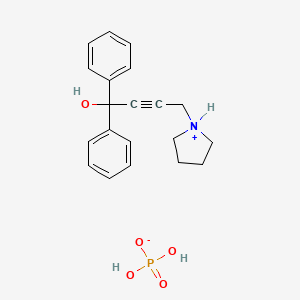

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate is a complex organic compound with a molecular formula of C20H24NO5P

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4,4-diphenylbut-2-yn-1-ol with pyrrolidine in the presence of a suitable catalyst, followed by phosphorylation with dihydrogen phosphate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of automated systems for precise control of reaction conditions and continuous monitoring.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate serves as a reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the development of new chemical compounds through various reactions such as oxidation, reduction, and substitution.

Research indicates that this compound may exhibit biological activity, making it a candidate for further studies in pharmacology. Its interactions with biological systems could lead to the discovery of new therapeutic agents. Preliminary studies suggest potential effects on various molecular targets, which could be explored for drug development .

Material Science

In material science, Butinoline Phosphate can be utilized in the development of new materials due to its unique structural features. Its properties may allow for innovations in polymer chemistry and nanotechnology, contributing to advancements in material engineering .

Medicinal Chemistry

The compound is being investigated for its therapeutic properties, particularly in the context of drug formulation and development. Its potential as an active pharmaceutical ingredient (API) opens avenues for research into new medications targeting specific diseases .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved multi-step organic synthesis methods. Researchers reported successful synthesis through the reaction of 4,4-diphenylbut-2-yn-1-ol with pyrrolidine under controlled conditions followed by phosphorylation with dihydrogen phosphate. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound.

Case Study 2: Biological Evaluation

In another research initiative, the biological activity of Butinoline Phosphate was evaluated using various cell lines to assess its cytotoxic effects. The findings indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells. This suggests its potential role as an anticancer agent .

Case Study 3: Material Application

A recent investigation explored the use of this compound in developing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of Butinoline Phosphate into polymer matrices demonstrated improved performance metrics compared to traditional materials, indicating its applicability in industrial settings .

Mécanisme D'action

The mechanism by which 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate can be compared with other similar compounds, such as:

Butinoline Phosphate: A closely related compound with similar structural features.

Phosphate Butinoline:

Activité Biologique

1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate, commonly referred to as Butinoline Phosphate, is a complex organic compound with the molecular formula C20H24NO5P and a molecular weight of approximately 389.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of Butinoline Phosphate can be represented as follows:

Key Characteristics

- CAS Number : 54118-66-0

- IUPAC Name : 1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol; phosphoric acid

- InChI : InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4)

The biological activity of Butinoline Phosphate is hypothesized to involve its interaction with specific molecular targets such as receptors and enzymes. This interaction may lead to various biological responses including:

Potential Therapeutic Effects :

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : Research indicates potential benefits in models of neurodegenerative diseases.

- Antimicrobial Properties : The compound may possess antibacterial or antifungal activities.

Antitumor Activity

A study explored the effects of Butinoline Phosphate on leukemia cell lines. The compound was found to induce apoptosis at low concentrations (0.6 nM), demonstrating its potential as an effective anticancer agent when combined with other compounds .

Neuroprotective Effects

Research conducted on neurodegenerative models indicated that Butinoline Phosphate could mitigate neuronal damage by reducing oxidative stress markers. This suggests a protective role against conditions such as Alzheimer's disease .

Antimicrobial Properties

In vitro tests demonstrated that Butinoline Phosphate exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics .

Summary of Biological Activities

Propriétés

Numéro CAS |

54118-66-0 |

|---|---|

Formule moléculaire |

C20H24NO5P |

Poids moléculaire |

389.4 g/mol |

Nom IUPAC |

1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;phosphoric acid |

InChI |

InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4) |

Clé InChI |

KJRDQHIYWCTNTN-UHFFFAOYSA-N |

SMILES |

C1CC[NH+](C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)[O-] |

SMILES canonique |

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)O |

Numéros CAS associés |

54118-66-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.